Staplabin

Plasminogen activation Conformational modulation Fibrinolysis mechanism

Staplabin (C₂₈H₃₉NO₆, MW 485.6) is a fungal triprenyl phenol first isolated from Stachybotrys microspora IFO 30018 and identified as the founding member of the Stachybotrys microspora triprenyl phenol (SMTP) family. It enhances fibrinolysis not by direct enzymatic action but by inducing a conformational change in plasminogen that simultaneously increases both susceptibility to plasminogen activators and binding affinity for fibrin.

Molecular Formula C28H39NO6
Molecular Weight 485.6 g/mol
Cat. No. B1241436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStaplabin
Synonymsstaplabin
Molecular FormulaC28H39NO6
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)C)C
InChIInChI=1S/C28H39NO6/c1-18(2)9-7-10-19(3)11-8-13-28(4)24(31)16-21-23(30)15-20-22(26(21)35-28)17-29(27(20)34)14-6-5-12-25(32)33/h9,11,15,24,30-31H,5-8,10,12-14,16-17H2,1-4H3,(H,32,33)/b19-11+
InChIKeyPREWWCBUIKRUIM-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Staplabin — Prototypical Nonlysine-Analog Plasminogen Modulator and SMTP Family Reference Standard for Fibrinolytic Research Procurement


Staplabin (C₂₈H₃₉NO₆, MW 485.6) is a fungal triprenyl phenol first isolated from Stachybotrys microspora IFO 30018 and identified as the founding member of the Stachybotrys microspora triprenyl phenol (SMTP) family [1]. It enhances fibrinolysis not by direct enzymatic action but by inducing a conformational change in plasminogen that simultaneously increases both susceptibility to plasminogen activators and binding affinity for fibrin [2]. This dual-enhancement profile contrasts fundamentally with lysine-analog modulators (e.g., EACA, tranexamic acid), which increase activation while inhibiting fibrin binding. Staplabin carries a distinctive N-carboxybutyl side chain — a structural feature that distinguishes it from the amino acid- and pseudosymmetric side-chain congeners that constitute the remainder of the SMTP family. As the structurally simplest active reference compound within a family now exceeding 60 characterized congeners, staplabin serves as an essential calibration standard for potency benchmarking, structure-activity relationship (SAR) studies, and mechanistic investigations of nonlysine-analog plasminogen modulation.

Why Staplabin Cannot Be Replaced by Generic Plasminogen Modulators or Higher-Potency SMTP Congeners in Experimental Protocols


The SMTP family spans a >10-fold range in potency and divergent structural determinants of activity, rendering simple substitution of staplabin with other family members scientifically indefensible without recalibrating experimental parameters. Staplabin carries a unique N-carboxybutyl side chain, whereas SMTP-3 through SMTP-8 incorporate amino acid (Ser, Phe, Leu, Trp) or pseudosymmetric bis-staplabin moieties that confer 2- to 10-fold higher potency [1]. Critically, lysine-analog plasminogen modulators — the most widely available comparator compounds — exhibit a functional trade-off: they increase plasminogen activation but simultaneously inhibit fibrin binding, a confounding effect entirely absent in staplabin and its nonlysine-analog congeners [2]. Furthermore, SMTP-0, which lacks the N-linked side chain present in staplabin, is completely devoid of plasminogen modulator activity, demonstrating that staplabin's N-carboxybutyl moiety represents a minimal pharmacophoric requirement for basal activity. These structural and mechanistic distinctions mean that staplabin occupies an irreplaceable position as both the reference standard for potency normalization and the structurally simplest active tool compound for discriminating conformational from enzymatic mechanisms of plasminogen modulation.

Staplabin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


EACA-Independent Conformational Modulation: Staplabin vs. ε-Aminocaproic Acid in Plasminogen Activation Assays

Staplabin enhanced urokinase-catalyzed activation of Glu-plasminogen and Lys-plasminogen 3–6-fold at 0.3–0.6 mM, and this enhancement persisted even in the presence of saturating concentrations of ε-aminocaproic acid (EACA) and fibrinogen fragments — established allosteric effectors of Glu-plasminogen [1]. In size-exclusion chromatography, staplabin shortened the molecular elution time of both Glu-plasminogen and Lys-plasminogen, indicating a conformational compaction that was qualitatively distinct from the conformational change induced by EACA. Staplabin was not stimulatory to the amidolytic activity of plasmin or plasminogen activators, confirming that its mechanism operates exclusively through plasminogen substrate modulation rather than enzyme activation.

Plasminogen activation Conformational modulation Fibrinolysis mechanism

Dual Functional Enhancement vs. Lysine-Analog Modulators: Simultaneous Activation and Fibrin Binding Without Trade-Off

Nonlysine-analog plasminogen modulators including staplabin enhance both plasminogen activation and fibrin binding, whereas lysine-analog modulators (6-aminohexanoic acid, tranexamic acid) increase plasminogen activation but concomitantly inhibit its binding to fibrin [1]. Staplabin elevated plasminogen binding to fibrin 2-fold at 0.3–0.5 mM while simultaneously enhancing plasminogen activator-catalyzed activation 3–6-fold [2]. This dual-enhancement profile is a class-defining property of the SMTP family and represents a functional signature that lysine-analog compounds cannot replicate.

Fibrin binding Plasminogen modulation Lysine-analog comparison

Potency Benchmarking Against Amino Acid-Containing SMTP Congeners: Staplabin Defines the Basal Activity Reference Point

In a direct within-study comparison, SMTP-4, -5, and -6 — staplabin analogs in which the N-carboxybutyl side chain is replaced by phenylalanine, leucine, or tryptophan moieties, respectively — were active at 0.15–0.3 mM in enhancing urokinase-catalyzed plasminogen activation, fibrin binding, and fibrinolysis [1]. Staplabin required 0.4–0.6 mM to exert comparable effects, establishing it as approximately 2- to 4-fold less potent than these amino acid-substituted congeners. SMTP-3 (serine-containing) was inactive at concentrations up to 0.45 mM, demonstrating that amino acid substitution alone is insufficient for potency enhancement. SMTP-7 and SMTP-8, pseudosymmetric congeners bridging two staplabin core structures via ornithine or lysine, achieved 2- to 12-fold enhancement of fibrinolysis parameters at 80–150 µM — representing 2- to 10-fold higher potency than staplabin (active at 150–800 µM in that study) [2].

Potency comparison SMTP congeners Structure-activity relationship

N-Linked Side Chain as an Absolute Structural Activity Determinant: Staplabin vs. SMTP-0 Deletion Analysis

SMTP-0, the structurally simplest congener of the SMTP family, lacks the N-linked side chain entirely. Unlike staplabin and all other N-linked side-chain-bearing SMTPs, SMTP-0 showed no plasminogen modulator activity whatsoever [1]. This establishes that the N-linked side chain is an absolute structural requirement for plasminogen modulation. Subsequent SAR analysis of 11 additional SMTP congeners confirmed that a carboxyl or sulfonic acid group in the N-linked side chain is necessary for activity, while congeners without an ionizable group in this position were essentially inactive [2]. Staplabin's N-carboxybutyl side chain thus represents the minimal pharmacophoric unit conferring basal plasminogen modulator activity, positioning it as the structurally simplest active reference compound in the SMTP family.

Pharmacophore mapping Side-chain SAR Plasminogen modulator activity

Selective Biosynthetic Production via Precursor Amine Feeding: Yield Enhancement and Manufacturing Scalability

Feeding S. microspora IFO 30018 cultures with 5-aminovaleric acid at 100 mg/mL resulted in a 7-fold increase in staplabin production, while feeding with other precursor amines (2-aminoethanol, Ser, Phe, Leu, Trp, Orn, Lys) selectively enhanced production of SMTP-1 through SMTP-8 by 7- to 45-fold [1]. Precursor feeding was effective only when administered at day 0–3 of culture; supplementation after day 5 had little or no effect, indicating a temporally restricted biosynthetic window. This precursor-directed biosynthesis strategy enables selective, scalable production of staplabin without the need for chromatographic separation from mixed SMTP fermentation broths, thereby reducing downstream processing complexity. The biosynthetic mechanism involves a non-enzymatic amine conjugation of the precursor amine with pre-SMTP, an o-phthalaldehyde-containing intermediate, directly affording the corresponding SMTP congener.

Precursor-directed biosynthesis Fermentation yield Selective production

Staplabin Procurement Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Reference Standard for Potency Calibration in SMTP/FGFC Structure-Activity Relationship Studies

Staplabin's well-characterized activity window of 0.4–0.6 mM for plasminogen activation and fibrin binding enhancement provides the essential lower-potency reference baseline against which novel SMTP and FGFC congeners are benchmarked [1]. In SAR programs, staplabin serves as the prototypical comparator: amino acid-substituted congeners (SMTP-4/5/6) demonstrate 2- to 4-fold potency gains (active at 0.15–0.3 mM), while pseudosymmetric dimers (SMTP-7/8) achieve 2- to 10-fold improvements (80–150 µM). Without staplabin as the calibrated reference point, these potency improvements cannot be expressed as fold-change values, undermining quantitative SAR interpretation. Procurement of staplabin alongside higher-potency congeners enables internally consistent potency ranking within a single experimental system.

Biochemical Tool for Discriminating Conformational vs. Enzymatic Plasminogen Activation Mechanisms

Staplabin enhances plasminogen activation exclusively through conformational modulation of the plasminogen substrate, without stimulating the amidolytic activity of plasmin or plasminogen activators [1]. Its activity persists even in the presence of saturating EACA, and size-exclusion chromatography confirms a conformational change qualitatively distinct from that induced by lysine-analog allosteric effectors. This mechanistic purity makes staplabin an irreplaceable tool compound for experiments requiring clean dissection of conformational activation pathways from direct enzymatic activation (as mediated by t-PA or urokinase). In contrast, lysine-analog modulators confound such experiments by simultaneously inhibiting fibrin binding while enhancing activation.

Selective Biosynthetic Production for Research-Grade Staplabin Supply via 5-Aminovaleric Acid Precursor Feeding

The validated precursor amine feeding protocol — addition of 5-aminovaleric acid at 100 mg/mL to S. microspora IFO 30018 cultures at day 0–3 of fermentation — yields a reproducible 7-fold enhancement in staplabin production [1]. This method enables selective staplabin biosynthesis while minimizing co-production of other SMTP congeners, reducing the chromatographic burden associated with isolation from mixed fermentation broths. The protocol is scalable and has been independently validated across multiple SMTP congeners using their respective precursor amines, establishing a manufacturing framework suitable for academic and industrial research supply.

Negative Control and Basal Activity Reference for N-Linked Side-Chain Pharmacophore Validation

SMTP-0, which lacks the N-linked side chain present in staplabin, exhibits zero plasminogen modulator activity, and SAR analysis of 11 congeners confirms that an ionizable group (carboxyl or sulfonic acid) in this position is necessary for activity [1]. Staplabin — with its N-carboxybutyl side chain — represents the structurally simplest active member of the SMTP family and thus serves as the minimal pharmacophoric reference for validating whether novel synthetic or natural congeners retain the core structural determinants of plasminogen modulation activity. Procurement of staplabin alongside SMTP-0 (the inactive deletion analog) provides a complete positive/negative control pair for pharmacophore mapping studies.

Quote Request

Request a Quote for Staplabin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.